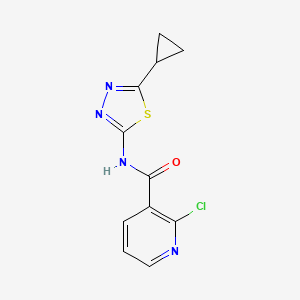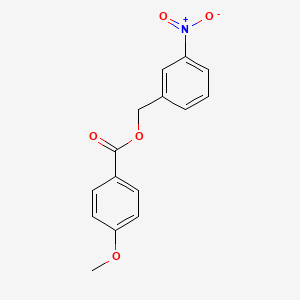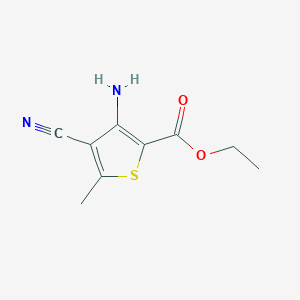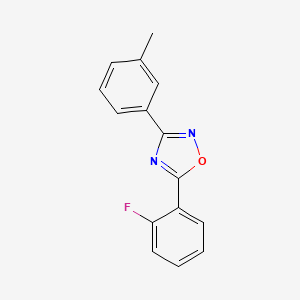
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in various biological processes. For example, it has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and enhance plant growth. In vivo studies have shown that it can reduce blood glucose levels in diabetic mice and inhibit tumor growth in mice with cancer.
実験室実験の利点と制限
The advantages of using 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide in lab experiments include its high purity, stability, and diverse biological activities. However, its limitations include its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are many future directions for the study of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide. Some potential areas of research include:
1. Investigating its potential as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and viral infections.
2. Studying its mechanism of action in more detail to better understand its biological activities.
3. Developing new synthesis methods to improve its yield and purity.
4. Exploring its potential applications in agriculture, such as enhancing crop yields and protecting against plant diseases.
5. Investigating its potential as a tool compound for studying the mechanism of action of other drugs.
In conclusion, 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide is a promising compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential as a drug candidate and tool compound.
合成法
The synthesis of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide involves the reaction of 2-chloronicotinic acid with thiosemicarbazide and cyclopropyl isocyanate in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to obtain the final product. This method has been optimized to yield a high purity and yield of the compound.
科学的研究の応用
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide has shown promising results in various scientific research applications. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and bacterial infections. In agriculture, it has been studied for its ability to enhance plant growth and protect against fungal and bacterial diseases. Additionally, it has been used as a tool compound for studying the mechanism of action of other drugs.
特性
IUPAC Name |
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4OS/c12-8-7(2-1-5-13-8)9(17)14-11-16-15-10(18-11)6-3-4-6/h1-2,5-6H,3-4H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZVAAKQVEJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)


![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)






![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)


